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molecular formula C12H10O3 B8800244 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methyl-

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methyl-

Cat. No. B8800244
M. Wt: 202.21 g/mol
InChI Key: GKQMUVJVSLZRDE-UHFFFAOYSA-N
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Patent
US08263622B2

Procedure details

To a solution of 8-bromo-4-hydroxy-7-methylnaphthalene-2-carboxylic acid (0.45 g) in ethanol (8 mL) was added palladium-carbon (180 mg) in 3 parts, and the mixture was stirred at room temperature for 2 days under a hydrogen atmosphere. The insoluble material was removed by filtering through a Celite pad, and the filtrate was concentrated to give the title compound (0.32 g).
Name
8-bromo-4-hydroxy-7-methylnaphthalene-2-carboxylic acid
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
180 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([CH3:16])=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[C:9]([C:12]([OH:14])=[O:13])[CH:8]=[C:7]2[OH:15]>C(O)C.[C].[Pd]>[OH:15][C:7]1[C:6]2[C:11](=[CH:2][C:3]([CH3:16])=[CH:4][CH:5]=2)[CH:10]=[C:9]([C:12]([OH:14])=[O:13])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
8-bromo-4-hydroxy-7-methylnaphthalene-2-carboxylic acid
Quantity
0.45 g
Type
reactant
Smiles
BrC=1C(=CC=C2C(=CC(=CC12)C(=O)O)O)C
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Name
palladium-carbon
Quantity
180 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 days under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The insoluble material was removed
FILTRATION
Type
FILTRATION
Details
by filtering through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
OC1=CC(=CC2=CC(=CC=C12)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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